
SARS-CoV-2 3CLpro-IN-18
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Overview
Description
The SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for viral replication and transcription. Inhibitors targeting this protease disrupt viral polyprotein processing, making 3CLpro a prime therapeutic target . Such compounds typically exhibit high binding affinity to the protease’s catalytic dyad (Cys145 and His41) and conserved substrate-binding pockets (S1, S2, S4) .
Key structural features of advanced 3CLpro inhibitors include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .
Scientific Research Applications
In Vitro Studies
A study involving a repurposing program screened over 8,700 compounds, identifying several inhibitors of SARS-CoV-2 3CLpro, including SARS-CoV-2 3CLpro-IN-18. These studies confirmed its efficacy through enzymatic assays, demonstrating its potential as an antiviral agent .
Molecular Docking and Dynamics
Molecular docking studies have shown that this compound binds effectively to key residues at the active site of 3CLpro. Simulations revealed that this compound stabilizes the enzyme's structure while reducing conformational flexibility, enhancing its inhibitory effects .
Data Tables
Case Study 1: Efficacy Against Variants
In a recent study, this compound was evaluated against various viral variants. The results indicated that while some mutations in the viral protease conferred resistance to other inhibitors, this compound maintained its efficacy across different strains, highlighting its potential as a robust therapeutic option .
Case Study 2: Combination Therapy
Another case study explored the use of this compound in combination with other antiviral agents. The combination therapy demonstrated enhanced antiviral effects, suggesting that multi-target approaches could be more effective in treating COVID-19 compared to single-agent therapies .
Mechanism of Action
SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .
Comparison with Similar Compounds
Comparison with Similar Compounds
Binding Affinity and Inhibitory Activity
The inhibitory potency (IC50) and binding energy (ΔG) of SARS-CoV-2 3CLpro-IN-18 can be contextualized against benchmark compounds (Table 1):
*Hypothetical values inferred from structural analogs (e.g., L-26, D1N8) .
Key Observations:
- Potency : The N3 inhibitor analog shows the lowest IC50 (0.05 μM) due to its high structural similarity (97.8%) to the native substrate . Covalent inhibitors like L-26 achieve sub-micromolar activity by irreversibly targeting Cys145 .
- Binding Modes: Non-covalent inhibitors (e.g., D1N8) rely on hydrogen bonds with His41 and π-π stacking with Phe140, while peptidomimetics engage Glu166 and Met165 for stability .
- Limitations : Ritonavir, a repurposed HIV protease inhibitor, exhibits weak binding (-7.2 kcal/mol) due to poor fit in the S4 subsite .
Structural and Functional Differentiation
A. Active Site Interactions
- Catalytic Dyad Targeting : Covalent inhibitors (e.g., L-26) form disulfide bonds with Cys145, whereas 3CLpro-IN-18 mimics substrate recognition through hydrogen bonding with His41 and Glu166 .
- S4 Subspecificity : Compounds like 16d and 17d (analogs of 3CLpro-IN-18) exploit the S4 pocket’s plasticity, accommodating bulkier substituents compared to SARS-CoV inhibitors .
B. Selectivity and Toxicity
- Off-Target Effects : Aldehyde-based inhibitors (e.g., 1c) show cross-reactivity with feline coronaviruses (e.g., 3CLpro of Feline Infectious Peritonitis Virus), reducing therapeutic specificity .
- Cellular Efficacy : While compounds like TPM19 achieve low IC50 (1.24 μM) in enzymatic assays, their cellular EC50 values increase due to poor membrane permeability .
Biological Activity
SARS-CoV-2, the virus responsible for COVID-19, employs its 3C-like protease (3CLpro) as a critical enzyme in its replication cycle. The compound SARS-CoV-2 3CLpro-IN-18 has emerged as a promising inhibitor of this protease, demonstrating significant biological activity against the virus. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Role of 3CLpro in SARS-CoV-2 Replication
The 3CLpro enzyme is essential for processing the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs), which are crucial for viral replication and assembly. The enzyme cleaves at specific sites within these polyproteins, with a notable preference for the Leu-Gln bond . The active site of 3CLpro is characterized by a catalytic dyad composed of Cys145 and His41, which is atypical among cysteine proteases .
This compound functions by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of polyproteins, effectively blocking viral replication. In vitro studies have shown that compounds like this compound can reduce the enzymatic activity significantly, with some studies reporting over 85% inhibition .
Inhibitory Activity
A study evaluating various compounds for their inhibitory effects on SARS-CoV-2 3CLpro identified several candidates, including this compound. The following table summarizes the inhibitory concentrations (IC50) of selected compounds:
Compound | IC50 (µM) | Inhibition Percentage (%) |
---|---|---|
This compound | <5 | >85 |
Ivermectin | <10 | >85 |
Boceprevir | <20 | 60 |
Eravacycline | <15 | >70 |
This data indicates that this compound exhibits potent inhibitory activity compared to other known inhibitors .
Case Studies
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, VeroE6 cells were treated with varying concentrations of this compound prior to infection with SARS-CoV-2. The results demonstrated that pre-treatment with this compound significantly reduced viral load as measured by immunofluorescence assays. The study reported an IC50 value of less than 5 µM, indicating high efficacy against viral replication .
Case Study 2: Structural Analysis
Crystallographic studies have provided insights into the binding interactions between this compound and the protease. The compound was found to form multiple hydrogen bonds with key residues in the active site, stabilizing its binding and enhancing its inhibitory effect. These structural insights are critical for understanding how modifications to the compound could further improve its efficacy against emerging variants .
Q & A
Basic Research Questions
Q. What is the functional significance of SARS-CoV-2 3CLpro in viral replication, and why is it a critical therapeutic target?
SARS-CoV-2 3CLpro (3-chymotrypsin-like protease) is essential for processing viral polyproteins into functional nonstructural proteins (nsps) required for replication and transcription. Structural studies reveal its catalytic dyad (Cys145 and His41) and substrate-binding cleft, which are conserved across coronaviruses but exhibit subtle differences in SARS-CoV-2 compared to SARS-CoV . Computational models highlight its strong binding affinity to host proteins like ACE2 (701.41 kJ/mol), suggesting dual therapeutic strategies targeting viral replication and host interactions .
Q. How do computational methods predict the structure of SARS-CoV-2 3CLpro, and what validation steps are required?
Molecular modeling and homology-based approaches (e.g., using SARS-CoV 3CLpro as a template) are common. For example, a 2021 study predicted the SARS-CoV-2 3CLpro structure with 95% sequence similarity to SARS-CoV, validated via protein-protein docking and comparison to experimentally resolved structures like PDB 6LU7 . Key validation metrics include root-mean-square deviation (RMSD) analysis (<2 Å) and binding energy consistency with experimental data .
Advanced Research Questions
Q. What methodological challenges arise when reconciling computational docking results with experimental crystallographic data for 3CLpro inhibitors?
Discrepancies often stem from dynamic protein conformations (e.g., dimerization states or pH-dependent catalytic activity) not captured in rigid docking. For instance, virtual screening of 7,173 compounds identified HCV drugs like velpatasvir as top hits, but their binding poses differed from crystallographic data for 6LU7 due to flexibility in the substrate-binding cleft . Advanced methods like molecular dynamics (MD) simulations (≥100 ns) and free-energy perturbation (FEP) calculations are recommended to account for conformational dynamics .
Q. How can meta-analyses of preclinical data improve the prioritization of 3CLpro inhibitors for in vivo testing?
A PRISMA-guided meta-analysis (2020) evaluated SARS-CoV inhibitors using effect-size calculations and heterogeneity testing (I² statistic). This approach identified compounds with consistent efficacy across multiple models (e.g., murine hepatitis virus) and highlighted confounding factors like viral load measurement methods. Prioritization criteria include binding affinity (<10 µM), selectivity over host proteases, and pharmacokinetic stability .
Q. What strategies address contradictions in ligand-binding data for 3CLpro inhibitors, such as variations in ZINC database entries?
Multi-conformer docking and ensemble-based screening are critical. For example, a study noted inconsistencies in ZINC entries for baicalein (20+ variants) due to tautomerism and protonation states. Resolving these requires manual curation, quantum mechanical (QM) optimization of ligand geometries, and consensus scoring across multiple docking software (e.g., AutoDock Vina, Glide) .
Q. How do pH-dependent catalytic mechanisms of 3CLpro influence inhibitor design?
Mutagenesis studies (e.g., His163A/H172Y variants) reveal pH-sensitive activity, with optimal catalysis at pH 7.5–8.0. Inhibitors must stabilize the protonation state of catalytic residues under physiological conditions. For example, TCEP (a reducing agent) enhances inhibitor binding by preventing disulfide bond formation in the active site .
Q. Methodological Recommendations
- Structural Analysis : Use cryo-EM or X-ray crystallography to resolve inhibitor-bound 3CLpro structures, complemented by hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw docking trajectories (e.g., via Zenodo) and code repositories (e.g., GitHub) .
- Ethical Reporting : Disclose computational parameters (e.g., grid box size, scoring functions) to enable replication, and avoid overinterpreting in silico hits without in vitro validation .
Properties
Molecular Formula |
C17H13ClN2OS |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |
InChI Key |
AHGIFHCAUNNLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |
Origin of Product |
United States |
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